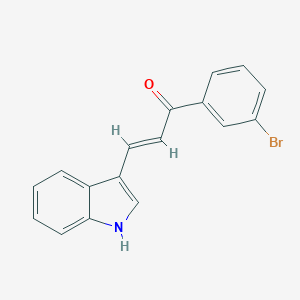
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one, also known as BRINP1, is a synthetic compound that belongs to the family of indole-based chalcones. It has gained significant attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one exerts its therapeutic effects through multiple mechanisms of action. In cancer research, it induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. It also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative disorder research, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer research, it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. In neurodegenerative disorder research, it protects neurons from oxidative stress and reduces neuroinflammation, which leads to a reduction in neuronal damage.
実験室実験の利点と制限
One of the advantages of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its ease of synthesis and purification. It can be synthesized using simple and cost-effective methods and can be purified easily through a simple filtration and recrystallization process. Another advantage is its potential therapeutic properties in various diseases, which makes it a promising candidate for further research. However, one of the limitations of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in cell culture media. This can be overcome by using organic solvents such as DMSO or ethanol.
将来の方向性
There are several future directions for 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one research. In cancer research, further studies can be conducted to investigate its potential as a chemotherapeutic agent and its efficacy in combination therapy with other anticancer drugs. In inflammation research, further studies can be conducted to investigate its potential as an anti-inflammatory agent and its efficacy in animal models of inflammatory diseases. In neurodegenerative disorder research, further studies can be conducted to investigate its potential as a neuroprotective agent and its efficacy in animal models of neurodegenerative diseases. Additionally, further studies can be conducted to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for clinical use.
合成法
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one can be synthesized through a simple reaction between 3-bromobenzaldehyde and indole-3-acetic acid. The reaction is catalyzed by a base such as potassium hydroxide and is carried out in ethanol at room temperature. The product is obtained through a simple filtration and recrystallization process. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has shown potential therapeutic properties in various diseases. It has been studied extensively in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied in inflammation research, where it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been studied in neurodegenerative disorder research, where it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
分子式 |
C17H12BrNO |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
(E)-1-(3-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrNO/c18-14-5-3-4-12(10-14)17(20)9-8-13-11-19-16-7-2-1-6-15(13)16/h1-11,19H/b9-8+ |
InChIキー |
KJPDYZANLMSJCT-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC(=CC=C3)Br |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



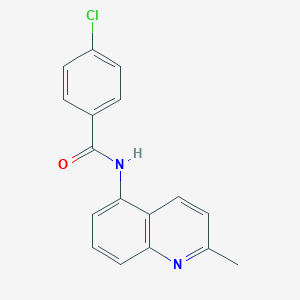
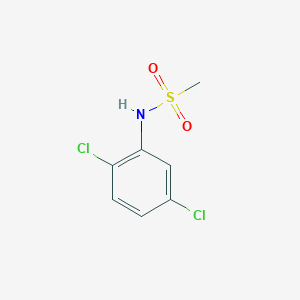
![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
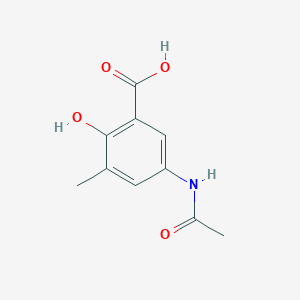
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
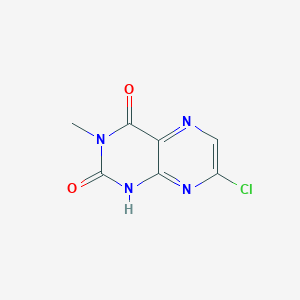

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)